2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a benzimidazole core, a bromopyridine moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Bromopyridine Introduction: The 5-bromopyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a bromine atom.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Final Coupling: The final step involves coupling the benzimidazole core with the bromopyridine-pyrrolidine intermediate. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine rings.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Substitution: The bromine atom in the pyridine ring is a common site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products may include benzimidazole N-oxides or pyrrolidine N-oxides.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, this compound could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with specific biological targets makes it a promising candidate for pharmaceutical research.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone likely involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)-1-(3-pyrrolidin-1-yl)ethanone: Lacks the bromopyridine moiety, which may result in different biological activity.
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanol: Contains an alcohol group instead of a ketone, potentially altering its reactivity and biological properties.
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Substitution of bromine with chlorine may affect its chemical and biological behavior.
Uniqueness
The presence of the 5-bromopyridine moiety in 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c19-13-5-6-17(20-9-13)25-14-7-8-22(10-14)18(24)11-23-12-21-15-3-1-2-4-16(15)23/h1-6,9,12,14H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDONJVCTOLQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.